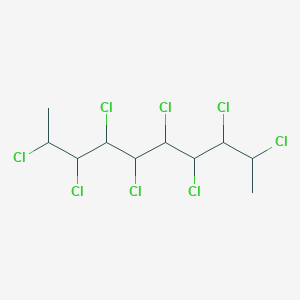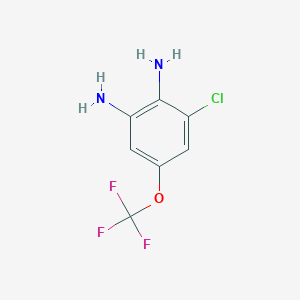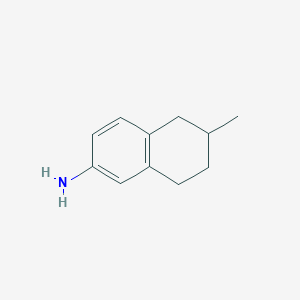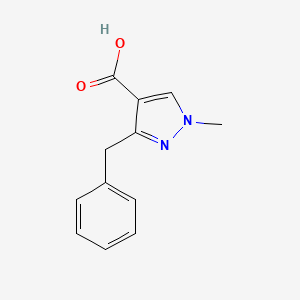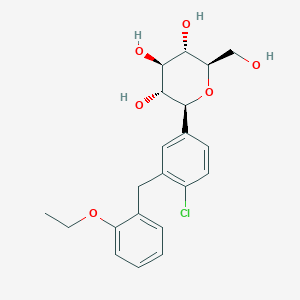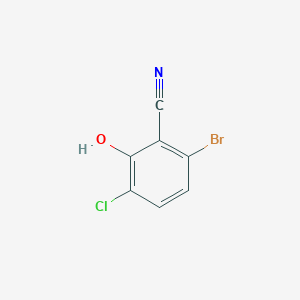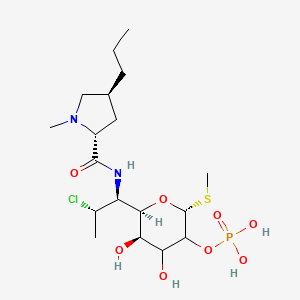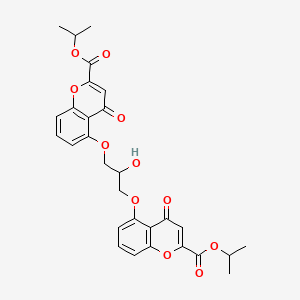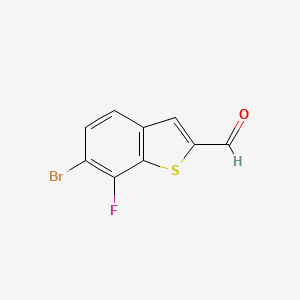
9alpha-Bromo-21-deacetoxy Deflazacort
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9alpha-Bromo-21-deacetoxy Deflazacort: is a synthetic corticosteroid derivative. It is structurally related to Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The compound is characterized by the presence of a bromine atom at the 9alpha position and the absence of an acetoxy group at the 21 position. Its molecular formula is C23H28BrNO4, and it has a molecular weight of 462.38 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9alpha-Bromo-21-deacetoxy Deflazacort typically involves multiple steps, starting from Deflazacort or its derivatives. The key steps include:
Bromination: Introduction of a bromine atom at the 9alpha position. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Deacetylation: Removal of the acetoxy group at the 21 position. This step often involves hydrolysis using acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
9alpha-Bromo-21-deacetoxy Deflazacort undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9alpha position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting its functional groups.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Deacetylation: Acidic or basic hydrolysis using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Aplicaciones Científicas De Investigación
9alpha-Bromo-21-deacetoxy Deflazacort has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in inflammatory and autoimmune diseases.
Industry: Utilized in the synthesis of other corticosteroid derivatives and as an impurity standard in pharmaceutical quality control
Mecanismo De Acción
The mechanism of action of 9alpha-Bromo-21-deacetoxy Deflazacort is similar to that of Deflazacort. It acts as a prodrug, which is metabolized into its active form in the body. The active metabolite binds to glucocorticoid receptors, modulating the expression of anti-inflammatory and immunosuppressive genes. This leads to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Deflazacort: The parent compound, known for its anti-inflammatory and immunosuppressive properties.
21-Deacetoxy Deflazacort: Similar to 9alpha-Bromo-21-deacetoxy Deflazacort but lacks the bromine atom.
9alpha-Fluoro-21-deacetoxy Deflazacort: Another derivative with a fluorine atom at the 9alpha position instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom at the 9alpha position, which can influence its reactivity and biological activity. This structural modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to other similar compounds .
Propiedades
Fórmula molecular |
C23H28BrNO4 |
|---|---|
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
(1S,2S,4R,8S,9S,11S,12R,13S)-8-acetyl-12-bromo-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
InChI |
InChI=1S/C23H28BrNO4/c1-12(26)23-19(29-13(2)25-23)10-17-16-6-5-14-9-15(27)7-8-20(14,3)22(16,24)18(28)11-21(17,23)4/h7-9,16-19,28H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20-,21-,22-,23+/m0/s1 |
Clave InChI |
QVEPGZDFPBULJR-POBGKJHXSA-N |
SMILES isomérico |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)Br)O)C)C(=O)C |
SMILES canónico |
CC1=NC2(C(O1)CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)Br)O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)
